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Compound of Interest

Compound Name: 2-Bromo-1-chloropropane

Cat. No.: B110360 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 2-bromo-1-
chloropropane, a chiral alkyl halide. The document is intended for researchers, scientists, and

professionals in the field of drug development and chemical analysis. It encompasses a

detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the methodologies for their acquisition.

Core Spectroscopic Data
The structural elucidation of 2-bromo-1-chloropropane (C₃H₆BrCl) relies on a combination of

spectroscopic techniques. Each method provides unique insights into the molecular structure,

connectivity, and functional groups present in the compound. The following sections present a

summary of the key spectroscopic data obtained from experimental measurements.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The electron ionization (EI) mass spectrum of 2-bromo-1-chloropropane is

characterized by the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl

and ³⁷Cl), which aids in the identification of fragments containing these atoms.
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m/z Relative Intensity (%) Possible Fragment

41 100.0 [C₃H₅]⁺

77 65.0 [C₃H₆Cl]⁺

79 18.0 [C₃H₆Br]⁺ / [⁷⁹Br]⁺

156 10.0 [M, ⁷⁹Br³⁵Cl]⁺

158 12.0 [M, ⁸¹Br³⁵Cl / ⁷⁹Br³⁷Cl]⁺

160 3.0 [M, ⁸¹Br³⁷Cl]⁺

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies. The IR spectrum of 2-bromo-1-chloropropane, a

haloalkane, is dominated by C-H and C-X (X = Cl, Br) bond vibrations.

Wavenumber (cm⁻¹) Transmittance (%) Vibrational Mode

2980 60 C-H stretch (alkane)

2930 75 C-H stretch (alkane)

1450 70 C-H bend (methylene)

1380 80 C-H bend (methyl)

730 50 C-Cl stretch

650 45 C-Br stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

The ¹³C NMR spectrum of 2-bromo-1-chloropropane displays three distinct signals,

corresponding to the three inequivalent carbon atoms in the molecule.
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Chemical Shift (δ, ppm) Carbon Assignment

~25 CH₃

~48 CHBr

~52 CH₂Cl

Note: The chemical shifts are estimated from available spectral images. Precise values may

vary depending on the solvent and experimental conditions.

The ¹H NMR spectrum provides information on the number of different types of protons and

their neighboring environments. Due to the presence of a chiral center, the protons on the

CH₂Cl group are diastereotopic and are expected to be chemically inequivalent, potentially

leading to a more complex splitting pattern.

Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

CH₃ ~1.8 Doublet ~7

CH₂Cl ~3.8 - 4.0 Multiplet -

CHBr ~4.3 Multiplet -

Note: The ¹H NMR data is based on predicted values and analysis of similar structures, as

detailed experimental data with coupling constants was not readily available.

Experimental Protocols
The following sections outline the general methodologies for the acquisition of the

spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 2-bromo-1-chloropropane is prepared by dissolving

approximately 10-50 mg of the compound in a deuterated solvent (e.g., CDCl₃) to a final

volume of about 0.6-0.7 mL in a standard 5 mm NMR tube.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition:

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve optimal homogeneity.

A standard one-pulse sequence is used to acquire the ¹H spectrum.

The spectral width is set to encompass all proton signals (typically 0-12 ppm).

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the

signal-to-noise ratio.

The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-

220 ppm).

A longer acquisition time and a greater number of scans are typically required compared to

¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 2-bromo-1-chloropropane, the spectrum is

typically acquired using a neat liquid film. A drop of the liquid is placed between two salt plates

(e.g., NaCl or KBr) to create a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition:

A background spectrum of the empty sample compartment is recorded to account for

atmospheric CO₂ and water vapor.
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The prepared sample is placed in the spectrometer's sample holder.

The sample spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

The final spectrum is presented in terms of transmittance or absorbance as a function of

wavenumber.

Mass Spectrometry (MS)
Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a

gas chromatograph (GC-MS) for separation from any impurities and to ensure volatilization.

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The

vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing

the molecules to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),

which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or a similar detector records the abundance of each ion,

generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of using different spectroscopic

techniques for the structural elucidation of 2-bromo-1-chloropropane.
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Caption: Workflow for the structural elucidation of 2-bromo-1-chloropropane.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-1-chloropropane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110360#spectroscopic-data-for-2-bromo-1-
chloropropane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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